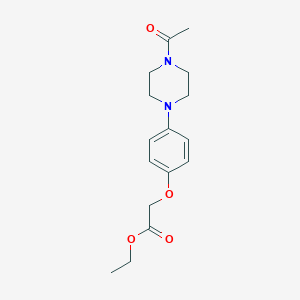
Ethyl 2-(4-(4-acetylpiperazin-1-yl)phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(4-acetylpiperazin-1-yl)phenoxy)acetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals and biologically active molecules.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-acetylpiperazine and 4-hydroxybenzoic acid.
Reaction Steps: The hydroxyl group of 4-hydroxybenzoic acid is first activated, followed by its reaction with 4-acetylpiperazine to form the intermediate compound.
Final Step: The intermediate is then esterified with ethanol to produce this compound.
Industrial Production Methods:
Batch Process: The compound is synthesized in large reactors under controlled conditions, including temperature, pressure, and pH.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the acetyl group or other functional groups present in the compound.
Substitution: Substitution reactions can occur at the piperazine ring or the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the acetyl group or other functional groups.
Substitution Products: Derivatives with different substituents on the piperazine or aromatic ring.
Scientific Research Applications
Ethyl 2-(4-(4-acetylpiperazin-1-yl)phenoxy)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of piperazine derivatives on various biological systems.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Ethyl 2-(4-(4-acetylpiperazin-1-yl)phenoxy)acetate exerts its effects involves interactions with specific molecular targets and pathways. The piperazine ring can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Phenylpiperazine
1-Acetylpiperazine
Piperazine derivatives used in pharmaceuticals
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
ethyl 2-[4-(4-acetylpiperazin-1-yl)phenoxy]acetate |
InChI |
InChI=1S/C16H22N2O4/c1-3-21-16(20)12-22-15-6-4-14(5-7-15)18-10-8-17(9-11-18)13(2)19/h4-7H,3,8-12H2,1-2H3 |
InChI Key |
HDIFDZBAJHUDCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


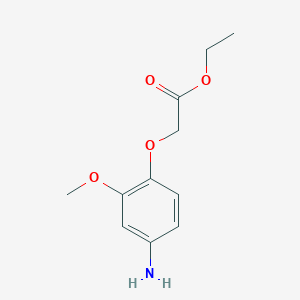
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B15356073.png)
![[2-Hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] octadec-9-enoate](/img/structure/B15356078.png)

![N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B15356088.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B15356095.png)
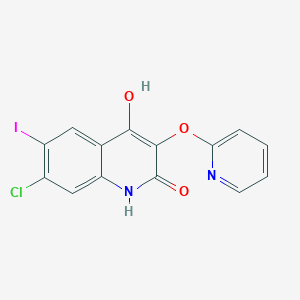
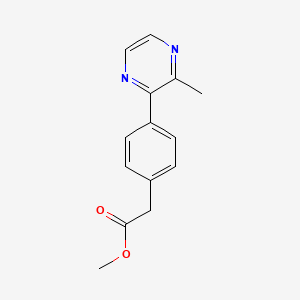
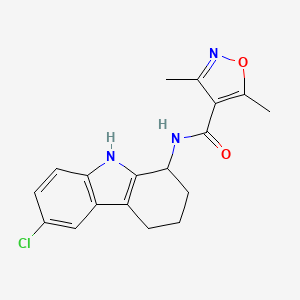
![Tert-butyl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B15356124.png)
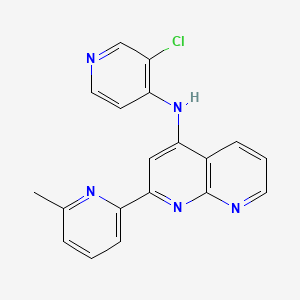
![2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine](/img/structure/B15356148.png)


